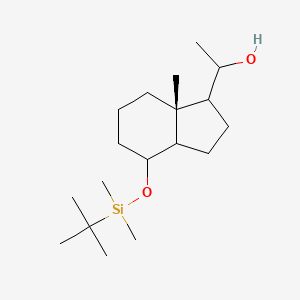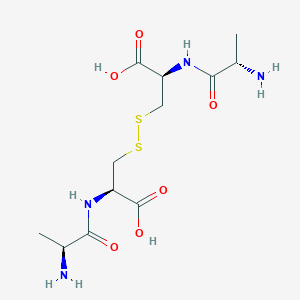
Geosmin
Übersicht
Beschreibung
Geosmin is an organic compound with a distinct earthy smell, primarily identified in actinomycetes. It plays a significant role in the characteristic odor of wet earth and has implications in water and food flavor profiles (Gerber, 1967).
Synthesis Analysis
The biosynthesis of this compound involves the conversion of farnesyl diphosphate (FPP) by the enzyme germacradienol synthase in Streptomyces coelicolor, producing this compound among other products. This process is facilitated by Mg2+ ions and involves cyclization and retro-Prins fragmentation mechanisms (Jiang, He, & Cane, 2006; Harris et al., 2015).
Molecular Structure Analysis
This compound synthase exhibits a unique bifunctional activity, with two distinct active sites required for the cyclization and fragmentation reaction sequence that produces this compound from germacradienol. The enzyme's structure, particularly the αα domain architecture, is essential for its catalytic function (Harris et al., 2015).
Chemical Reactions and Properties
This compound synthesis involves multiple steps, including the cyclization of farnesyl pyrophosphate to germacradien-11-ol, followed by a retro-Prins reaction leading to this compound formation. This process is characterized by specific intermediate compounds, demonstrating the complex nature of this compound biosynthesis (Nawrath et al., 2008).
Wissenschaftliche Forschungsanwendungen
Olfactogenetik
Geosmin wurde in einem neuen Ansatz zur Manipulation von Neuronen verwendet, der als „Olfactogenetik“ bezeichnet wird. Diese Technik ähnelt der Optogenetik, aber anstatt Licht zur Stimulation eines bestimmten Neurons zu verwenden, verwendet die Olfactogenetik einen Geruch – this compound {svg_1}. Dieser Ansatz hat zwei Vorteile: Riechzellen sind sehr empfindlich, und Licht birgt die Gefahr einer Überstimulation; die Verwendung eines Geruchs zum Testen von Neuronen, die mit dem Geruchssinn eines Tieres zusammenhängen, ist auch natürlicher {svg_2}.
This compound-Biosynthese
Die bakterielle this compound-Synthase ist ein faszinierendes bifunktionelles Enzym, das vor fast zwei Jahrzehnten entdeckt wurde {svg_3}. Mehrere Aspekte des Cyclisierungsmechanismus von FPP zu this compound sind bekannt, aber ein detailliertes Bild des stereochemischen Verlaufs dieser Reaktion ist unbekannt {svg_4}. Diese Forschung bietet eine tiefe Untersuchung des Mechanismus der this compound-Synthase durch isotopenmarkierte Experimente {svg_5}.
Chemische Signale für Springschwänze
this compound und 2-MIB sind chemische Signale, die Springschwänze zu Streptomyces als bevorzugte Nahrungsquelle führen {svg_6}. Springschwänze können den von Streptomyces produzierten Antibiotika widerstehen, da sie eine Batterie von Enzymen besitzen, die die Antibiotika entgiften {svg_7}.
Sporenverbreitung
Streptomyces verwendet this compound, um die Glocke für hungrige Springschwänze zu läuten, die die Bakterien fressen und im Gegenzug die Gliederfüßer die Sporen der Bakterien weit und breit verbreiten {svg_8}. Die Springschwänze verbreiten die Sporen, die sie gefressen haben, durch ihren Kot, während diejenigen, die an ihren Körpern haften, einfach abfallen {svg_9}.
Petrichor
this compound ist verantwortlich für den charakteristischen Geruch von trockener Erde nach Regen, ein Phänomen, das als Petrichor bekannt ist {svg_10}. Dieser Geruch stammt zum Teil von Bakterien im Boden, die this compound freisetzen {svg_11}.
Lebensmittelaromatisierung
this compound wurde in Pflanzen nachgewiesen, darunter die Lebermoose Symphyogyna brongniartii, Moose, Buchweizen (Fagopyrum tataricum), Zea mays und Rote Bete, wo es zu ihrem typischen erdigen Geschmack beiträgt {svg_12}.
Wirkmechanismus
Target of Action
Geosmin is primarily produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomyces . The main genera in the cyanobacteria that produce this compound include Anabaena, Phormidium, and Planktothrix, while the main genus in the Actinomyces that produces this compound is Streptomyces . These microorganisms are the primary targets of this compound’s action.
Mode of Action
This compound is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate (also known as farnesyl diphosphate), in a two-step Mg2±dependent reaction . A single enzyme, this compound synthase, converts farnesyl diphosphate to this compound in a two-step reaction . The bacterial this compound synthase is a fascinating bifunctional enzyme .
Biochemical Pathways
The biosynthesis of this compound was a long-standing problem. Initial speculations suggested that this compound may be a degraded eudesmane sesquiterpene . Based on the identification of the cometabolites (1(10)E,5E)-germacradien-11-ol and dihydroagarofuran from Streptomyces citreus, a first detailed biosynthetic pathway through these intermediates was proposed .
Pharmacokinetics
It is known that this compound has a distinct earthy or musty odor, which most people can easily smell . The this compound odor detection threshold in humans is very low, ranging from 0.006 to 0.01 micrograms per liter in water .
Result of Action
The result of this compound’s action is the production of a distinct earthy or musty odor, which most people can easily smell . This compound is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .
Action Environment
The production of this compound is influenced by environmental factors. Communities whose water supplies depend on surface water can periodically experience episodes of unpleasant-tasting water when a sharp drop in the population of these bacteria releases this compound into the local water supply . Under acidic conditions, this compound decomposes into odorless substances . The production of this compound can also be influenced by temperature .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-GRYCIOLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030886 | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16423-19-1 | |
| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Geosmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Which microorganisms are known to produce geosmin?
A1: this compound is primarily produced by certain species of cyanobacteria (blue-green algae) and actinomycetes (a type of filamentous bacteria). [, , , , , , , ]
Q2: What factors influence this compound production in these microorganisms?
A2: Various environmental factors influence this compound production, including: * Nutrient Availability: Changes in nutrient levels, particularly phosphorus and nitrogen, can trigger this compound production. [, , ] * Light Conditions: Both light intensity and duration can affect this compound synthesis. [, ] * Water Flow: Lower water flow rates in rivers and reservoirs have been associated with increased this compound production in biofilms. [] * Temperature: this compound production is often associated with specific temperature ranges favorable to the growth of producing organisms. [, ]
Q3: How does this compound impact drinking water quality?
A3: this compound, even at extremely low concentrations (nanograms per liter), can impart a noticeable earthy or musty odor and taste to drinking water. While not a health hazard, it significantly affects the aesthetic quality and consumer acceptance of water. [, , , , ]
Q4: What is the chemical structure and properties of this compound?
A4: this compound is a volatile terpene alcohol. Its properties include:
- Sensory Perception: Humans have a very low odor threshold for this compound, detecting it at concentrations as low as 4-5 ng/L. [, , ]
Q5: How is this compound typically detected and quantified?
A5: Common methods for this compound analysis include:
* **Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS):** This sensitive technique allows for the extraction and quantification of this compound at very low concentrations. [, , , , , , , ]* **Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS:** This variation of SPME is particularly suited for volatile compounds like this compound. [, , ]* **Quantitative Polymerase Chain Reaction (qPCR):** This molecular method targets the genes involved in this compound biosynthesis, potentially allowing for the early detection of this compound-producing organisms before detectable levels of the compound are present in the water. [, ]Q6: What are the challenges in removing this compound from drinking water?
A6: this compound is challenging to remove using conventional water treatment methods. Traditional processes like coagulation, sedimentation, and even chlorination are often ineffective. [, , , , ]
Q7: What treatment options are effective in removing this compound?
A7: Advanced water treatment technologies are typically required for effective this compound removal, including: * Ozonation: Ozone can degrade this compound, but it may also create by-products that require further treatment. [, ] * Activated Carbon: Granular or powdered activated carbon effectively adsorbs this compound, but regular replacement or regeneration of the carbon is necessary. [, , , ] * Biological Filtration: Biofilters, especially when used in conjunction with ozonation, can effectively degrade this compound. [] * Membrane Filtration: Nanofiltration (NF) membranes have shown promising results in removing this compound, even at high concentrations. []
Q8: Does this compound have any known ecological function?
A8: Research suggests that this compound might act as a warning signal to deter predation on this compound-producing microorganisms. This "aposematic" function could protect both the producer and the predator, as some this compound producers also produce toxic metabolites.
Q9: Can bioremediation strategies be employed to manage this compound in water bodies?
A9: Research into the biodegradation of this compound by naturally occurring bacteria is ongoing. Identification and isolation of efficient this compound-degrading bacteria could lead to the development of bioremediation strategies for controlling this compound levels in water sources. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








